molecular formula C18H23N3O B6031232 N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea

N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea

Cat. No. B6031232
M. Wt: 297.4 g/mol
InChI Key: QLUIEVGLQVBIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea (DEPMPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEPMPO is a nitroxide spin trap that is used to study the mechanisms of free radical reactions in various biological and chemical systems.

Mechanism of Action

N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea works by reacting with free radicals to form a stable radical adduct. This adduct can be detected and analyzed using various techniques such as electron paramagnetic resonance (EPR) spectroscopy. This compound has a high affinity for capturing oxygen-centered radicals, such as superoxide and hydroxyl radicals, which are highly reactive and difficult to study using other methods.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects in vitro and in vivo. It does not appear to have any toxic effects on cells or tissues, and it does not interfere with normal cellular processes. This makes it an ideal tool for studying free radical reactions in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea in lab experiments are its high stability, low toxicity, and ability to capture and stabilize free radicals. It is also relatively easy to synthesize and can be used in a variety of systems. The limitations of using this compound include its limited ability to capture certain types of radicals, such as carbon-centered radicals, and its potential to interfere with certain assays or experiments.

Future Directions

There are several future directions for research involving N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea. One area of interest is the development of new spin traps that are more selective and efficient at capturing specific types of free radicals. Another area of interest is the use of this compound in studying the role of free radicals in various disease states, such as cancer and neurodegenerative disorders. Additionally, this compound could be used in the development of new antioxidant therapies or in the evaluation of the efficacy of existing antioxidant therapies.

Synthesis Methods

The synthesis of N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea involves the reaction of 4-methylphenyl isocyanate with diethylamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with 4-nitroaniline to form this compound. The synthesis of this compound is relatively simple and can be achieved in high yields.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea is widely used in scientific research to study free radical reactions in various biological and chemical systems. It is used as a spin trap to capture and stabilize free radicals, which allows for their detection and analysis. This compound has been used to study the mechanisms of free radical reactions in a variety of systems, including biological membranes, proteins, and DNA.

properties

IUPAC Name

1-[4-(diethylamino)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-4-21(5-2)17-12-10-16(11-13-17)20-18(22)19-15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUIEVGLQVBIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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